![molecular formula C9H11F3N2O2S B1527358 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate CAS No. 1477569-89-3](/img/structure/B1527358.png)
2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure. It includes the arrangement of atoms, the type and length of bonds, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. It includes properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Lewis Acid Catalysis in Organic Synthesis
Scandium trifluoromethanesulfonate, a commercially available Lewis acid catalyst, demonstrates significant utility in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst facilitates the acylation of not only primary but also sterically-hindered secondary or tertiary alcohols. Its high catalytic activity is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, indicating potential for sophisticated organic synthesis applications, which could include compounds similar to the one you're interested in (Ishihara et al., 1996).
Chemoselective Synthesis of Thiazoles
The chemoselective preparation of thiazoles, using a novel synthetic protocol that includes the introduction of a bromodifluoromethyl group at the C4 of the thiazole ring, suggests a methodology that could potentially apply to the synthesis of the compound . This approach highlights the versatility in synthesizing derivatives of thiazoles, which are significant in drug discovery programs (Colella et al., 2018).
Advanced Polymer Research
Research into glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers and polymers reveals the synthesis and characterization of compounds with significant photophysical, electrochemical, and thermal properties. This study indicates the broader implications of carbazole derivatives in creating materials with novel properties for applications such as optoelectronics and photonics (Andrikaityte et al., 2012).
Exploration of Trifluoromethyl Heterocycles
The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including thiazoles, demonstrates the synthetic utility of trifluoromethyl groups in creating complex organic molecules. This research may offer insights into methodologies relevant to the synthesis and application of the chemical compound you're interested in (Honey et al., 2012).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
Please note that the availability of this information can vary depending on the compound. Some compounds may not have been studied extensively, and therefore some information may not be available. For a specific analysis of “2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate”, I would recommend consulting scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also try searching for the compound in public databases like PubChem or ChemSpider. If you’re doing this for academic or professional work, always make sure to cite your sources.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-propan-2-yl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-5(2)6-3-17-7(13-6)14-8(15)16-4-9(10,11)12/h3,5H,4H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDFJMMBXYEZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1527275.png)
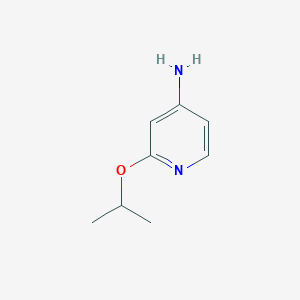

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
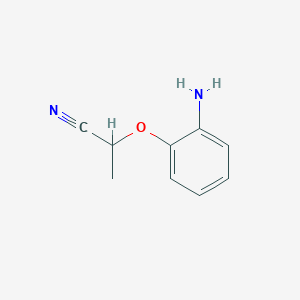
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)

amine](/img/structure/B1527288.png)
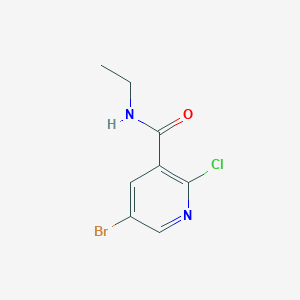
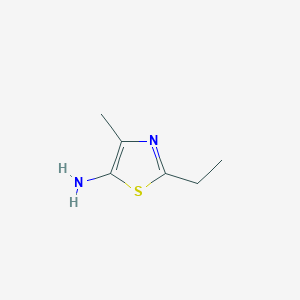
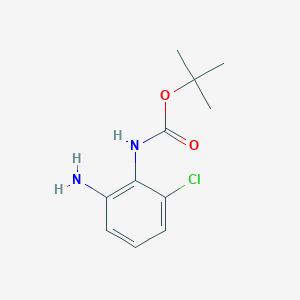
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
